1-Hexyn-3-ol,1-(2-Methoxyphenyl)-
Overview
Description
1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- is a chemical compound with the molecular formula C9H10O2. It is known for its unique structure, which includes a hexynyl group and a methoxyphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- can be synthesized through several methods. One common approach involves the coupling of 1-hexyne with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methoxy group enhances its ability to interact with hydrophobic pockets in proteins, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hexyn-3-ol: Lacks the methoxyphenyl group, resulting in different reactivity and applications.
1-Hexyn-3-ol, 1-(4-Methoxyphenyl)-: Similar structure but with the methoxy group in a different position, leading to variations in chemical behavior.
1-Hexyn-3-ol, 1-(2-Hydroxyphenyl)-: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
1-Hexyn-3-ol, 1-(2-Methoxyphenyl)- is unique due to the presence of both the hexynyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and industrial processes .
Properties
IUPAC Name |
1-(2-methoxyphenyl)hex-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-6-12(14)10-9-11-7-4-5-8-13(11)15-2/h4-5,7-8,12,14H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCMHFQWBKKIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#CC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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